5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as CHET, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a thiazolidinedione derivative and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. Additionally, 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its low toxicity, high solubility, and stability. However, one limitation of using 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is its relatively low potency compared to other thiazolidinedione derivatives.
Future Directions
There are several future directions for the study of 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione and its potential therapeutic applications in various fields of medicine.
Synthesis Methods
The synthesis of 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-chloro-2-hydroxybenzaldehyde and 3-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to obtain 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in high yield.
Scientific Research Applications
5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to possess antitumor activity, making it a promising candidate for the development of anticancer drugs.
properties
Product Name |
5-(5-Chloro-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
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Molecular Formula |
C16H9Cl2NO3S |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-2-1-3-12(8-10)19-15(21)14(23-16(19)22)7-9-6-11(18)4-5-13(9)20/h1-8,20H/b14-7- |
InChI Key |
KSXSXHAKLYVLHB-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
Origin of Product |
United States |
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